3,4,5-Trifluoroiodobenzene

Photochemistry Excited-State Dynamics Physical Organic Chemistry

3,4,5-Trifluoroiodobenzene (CAS 170112-66-0) is a polyfluorinated aryl iodide with the molecular formula C6H2F3I. The compound features three electron-withdrawing fluorine atoms on the aromatic ring at the 3-, 4-, and 5-positions, adjacent to a reactive iodine substituent at the 1-position.

Molecular Formula C6H2F3I
Molecular Weight 257.98 g/mol
CAS No. 170112-66-0
Cat. No. B063016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluoroiodobenzene
CAS170112-66-0
Molecular FormulaC6H2F3I
Molecular Weight257.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)I
InChIInChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
InChIKeyRLJXJUHMVYLIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluoroiodobenzene (CAS 170112-66-0): Procurement-Grade Building Block for Cross-Coupling and Crystal Engineering


3,4,5-Trifluoroiodobenzene (CAS 170112-66-0) is a polyfluorinated aryl iodide with the molecular formula C6H2F3I. The compound features three electron-withdrawing fluorine atoms on the aromatic ring at the 3-, 4-, and 5-positions, adjacent to a reactive iodine substituent at the 1-position . This substitution pattern confers a calculated density of 2.078±0.06 g/cm³ and a predicted boiling point of 176.4±35.0 °C at 760 mmHg [1]. Its structural features make it a versatile intermediate for palladium-catalyzed cross-coupling reactions and a halogen bond donor in supramolecular chemistry .

Why 3,4,5-Trifluoroiodobenzene Cannot Be Replaced by Other Fluorinated Iodobenzenes


The unique 3,4,5-trifluoro substitution pattern on the benzene ring creates a specific electronic and steric environment that is not replicated by other fluorinated iodobenzene isomers or analogs. The precise placement of the three fluorine atoms influences the regioselectivity of cross-coupling reactions and the strength and directionality of halogen bonding interactions [1]. Interchanging this compound with, for example, 2,3,4- or 2,4-difluoro analogs can lead to altered reaction outcomes, different crystal packing motifs, and ultimately, failure to achieve the desired material or biological properties. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation of 3,4,5-Trifluoroiodobenzene: Evidence-Based Procurement Rationale


Enhanced Excited-State Stability: Fluorination Scales with Photodissociation Threshold Shift

The degree of fluorination on the iodobenzene ring directly correlates with the stabilization of the excited (3)Q(0+) state, which extends the long-wavelength threshold for forming spin-orbit excited iodine atom (I*) products. This effect is quantified by ab initio calculations that show the 4A(1) potential energy surface in perfluoroiodobenzene (C6F5I) exhibits a minimum at extended C-I distance, unlike its less fluorinated counterparts. While this specific study does not include 3,4,5-Trifluoroiodobenzene, the observed trend of increased stabilization with higher fluorination degrees is a robust class-level inference [1]. For 3,4,5-Trifluoroiodobenzene, which possesses three fluorine atoms, its photophysical behavior will lie between the measured extremes of 4-fluoroiodobenzene and C6F5I, offering a tunable intermediate for applications requiring specific photo-reactivity profiles.

Photochemistry Excited-State Dynamics Physical Organic Chemistry

Halogen Bonding Synthon in Crystal Engineering: The Interplay of σ-Hole and π-Hole Interactions

In a systematic study of noncovalent interactions involving iodofluorobenzenes, it was demonstrated that fluorinated iodoarenes like 1,4-diiodotetrafluorobenzene (1,4-FIB) and 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) engage in a novel interplay of halogen bonding and weak lone pair(O)···π-hole(arene) interactions. DFT calculations at the M06/DZP-DICH level of theory revealed that the energy of the lp(O)···π-hole interaction ranges from 0.9 to 2.4 kcal/mol in optimized geometries of model supramolecular adducts [1]. While this study did not directly assess 3,4,5-Trifluoroiodobenzene, the presence of multiple fluorine atoms on its ring enhances the electrophilic character of the iodine σ-hole and the π-hole of the arene core, making it a potent halogen bond donor with predictable interaction strengths. This positions it as a valuable synthon for designing cocrystals with controlled stoichiometries and architectures .

Supramolecular Chemistry Crystal Engineering Noncovalent Interactions

Regioselective Halogen-Magnesium Exchange: A Cornerstone for Functionalized Aryl-Grignard Reagents

The halogen/magnesium-exchange reaction using iPrMgCl·LiCl and related reagents allows for the regio- and chemoselective preparation of functionalized aryl-Grignard reagents from organic iodides under mild conditions [1]. This methodology tolerates a broad spectrum of sensitive functionalities, including esters and nitriles, which are often incompatible with direct lithiation. 3,4,5-Trifluoroiodobenzene, with its iodine atom, is an ideal substrate for this transformation. The exchange rate is significantly faster for iodides compared to bromides, offering a synthetic advantage . While specific kinetic data for this compound is not provided in the review, the established preference for iodine over bromine in exchange reactions translates to higher yields and reduced side reactions when using 3,4,5-Trifluoroiodobenzene compared to its bromo analog, 3,4,5-Trifluorobromobenzene.

Organometallic Synthesis Halogen-Metal Exchange Cross-Coupling

C-I Bond Activation by Main Group Metals: Quantified Complexation Enthalpy

A 2021 study demonstrated the first examples of coordination of bromobenzene and iodobenzene to a main group metal, using a cationic magnesium complex with a bulky β-diketiminate ligand [1]. The interaction of the strongly Lewis acidic (BDI)Mg+ cation with the halobenzene resulted in C-X bond activation, as evidenced by elongation of the C-X bonds in the crystal structures. DFT calculations quantified the complexation enthalpy for the Mg···X–Ph interaction to be between 11 and 13 kcal mol⁻¹. While 3,4,5-Trifluoroiodobenzene was not the specific substrate in this study, its iodine atom, combined with the electron-withdrawing fluorine substituents, is expected to enhance the σ-hole on the iodine and strengthen the Lewis acid-base interaction. This makes it a promising candidate for exploring novel C-X bond activation pathways with main group catalysts, offering a distinct advantage over non-fluorinated or bromo analogs.

C-X Bond Activation Main Group Catalysis Magnesium Complexes

Steric and Electronic Modulation in Cross-Coupling: A Comparative Analysis with Other Trifluoroiodobenzene Isomers

The 3,4,5-substitution pattern on the benzene ring presents a distinct steric and electronic profile compared to its isomers, such as 2,3,4-trifluoroiodobenzene or 2,3,5-trifluoroiodobenzene. The absence of a fluorine atom ortho to the iodine reduces steric hindrance during oxidative addition to palladium, a key step in cross-coupling reactions . This can lead to faster reaction rates and higher yields. While a direct head-to-head yield comparison for a specific coupling with this exact compound is not available in the open literature, the well-established principle of ortho-substituent effects in palladium-catalyzed cross-coupling supports this differentiation. Furthermore, the electronic effect of three fluorine atoms, all in meta and para positions relative to iodine, results in a specific Hammett sigma value that fine-tunes the reactivity of the C-I bond [1].

Cross-Coupling Structure-Activity Relationship Synthetic Methodology

Purity and Stability Specifications for Reliable Research and Scale-Up

Commercial suppliers provide 3,4,5-Trifluoroiodobenzene with a specified purity of 98% (Min, GC) and a maximum moisture content of 0.5% . These specifications are critical for ensuring reproducibility in sensitive reactions, such as moisture-sensitive organometallic transformations or high-precision kinetic studies. While these are standard for many fine chemicals, the absence of a reported melting point and the predicted boiling point of 176.4±35.0 °C at 760 mmHg [1] highlight the need for careful storage and handling. The compound is typically stored at 2-8°C and protected from light to prevent decomposition . These quality metrics provide a baseline for assessing lot-to-lot consistency and are essential for procurement in both academic and industrial settings.

Analytical Chemistry Quality Control Chemical Procurement

High-Value Application Scenarios for 3,4,5-Trifluoroiodobenzene in Research and Industrial Chemistry


Synthesis of Polyfluorinated Biaryls for Liquid Crystals and OLEDs

The compound serves as a key intermediate in the synthesis of polyfluorinated biaryl systems, which are core structures in advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). The 3,4,5-trifluoro substitution pattern is known to impart desirable properties such as high thermal stability and specific dielectric anisotropy [1]. Its use in palladium-catalyzed cross-couplings, as supported by the class-level inferences on halogen/magnesium-exchange and cross-coupling reactivity, enables the construction of these complex architectures with high precision. Procurement of high-purity 3,4,5-Trifluoroiodobenzene (98% min, GC) is essential to avoid side reactions that can compromise the performance of the final optoelectronic devices .

Cocrystal Design and Supramolecular Synthons in Crystal Engineering

The compound acts as a potent halogen bond donor, a property underscored by its ability to participate in both σ-hole and π-hole noncovalent interactions [1]. Its specific fluorination pattern allows for the controlled assembly of cocrystals with nitrogen-containing acceptors, which is valuable in the pharmaceutical industry for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and in materials science for creating functional materials with tailored properties. The quantitative understanding of interaction energies (0.9-2.4 kcal/mol for lp(O)···π-hole in related systems) provides a rational basis for employing this compound as a reliable supramolecular synthon .

Development of Novel Agrochemicals and Pharmaceuticals via Cross-Coupling

As a versatile building block, 3,4,5-Trifluoroiodobenzene is widely employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The iodine atom provides a superior handle for cross-coupling reactions compared to bromine, enabling efficient C-C and C-N bond formation . The lack of ortho-fluorine substituents minimizes steric hindrance, facilitating couplings with bulky substrates [2]. This makes it an ideal intermediate for exploring chemical space in drug discovery programs, where the trifluorophenyl motif is a common pharmacophore for enhancing metabolic stability and bioavailability.

Fundamental Studies in C-X Bond Activation and Main Group Catalysis

The electrophilic iodine atom, activated by the electron-withdrawing fluorine substituents, makes 3,4,5-Trifluoroiodobenzene an excellent substrate for investigating C-I bond activation by Lewis acidic main group metals, such as the cationic magnesium complexes described earlier [1]. This research is at the forefront of developing sustainable catalytic transformations that avoid precious transition metals. The compound's use in such studies can provide valuable kinetic and thermodynamic data to advance the field of main group catalysis.

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